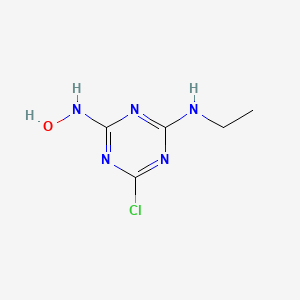
ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
The synthesis of ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate typically involves the reaction of 3-formyl-1-methylindole with ethyl azidoacetate in the presence of triphenylphosphine in dry dichloromethane to form the iminophosphorane intermediate. This intermediate then undergoes further reactions to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
Ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts and specific temperature and pressure conditions to optimize the reaction outcomes.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It can be used in the development of new materials and chemical products with specific desired properties.
作用機序
The mechanism of action of ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The indole moiety in the compound allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects. For example, it may inhibit enzymes involved in inflammation or interact with receptors that regulate cell growth and proliferation.
類似化合物との比較
Ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce inflammation and pain.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its potential as a bioactive molecule make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
890097-66-2 |
|---|---|
分子式 |
C21H20N2O3 |
分子量 |
348.4 g/mol |
IUPAC名 |
ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C21H20N2O3/c1-3-26-21(25)18(22-20(24)15-9-5-4-6-10-15)13-16-14-23(2)19-12-8-7-11-17(16)19/h4-14H,3H2,1-2H3,(H,22,24)/b18-13- |
InChIキー |
UXJNPJZFMMXUQN-AQTBWJFISA-N |
異性体SMILES |
CCOC(=O)/C(=C/C1=CN(C2=CC=CC=C21)C)/NC(=O)C3=CC=CC=C3 |
正規SMILES |
CCOC(=O)C(=CC1=CN(C2=CC=CC=C21)C)NC(=O)C3=CC=CC=C3 |
溶解性 |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14153461.png)
![2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid--1-deoxy-1-(methylamino)hexitol (1/1)](/img/structure/B14153462.png)
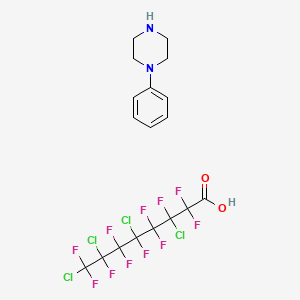
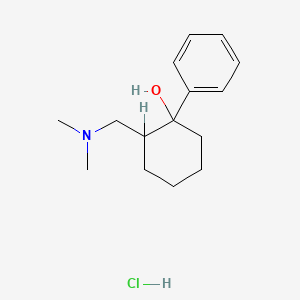

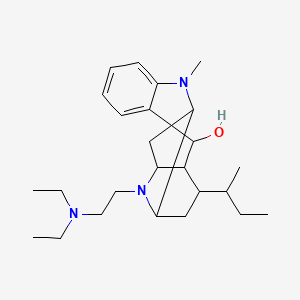
![3-tert-butyl-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B14153500.png)
![6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14153522.png)
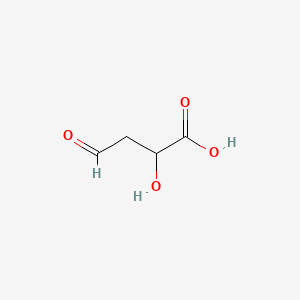

![Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate](/img/structure/B14153540.png)


